molecular formula C9H6BrFO B13440634 5-Bromo-7-fluoro-3-methylbenzofuran

5-Bromo-7-fluoro-3-methylbenzofuran

Katalognummer: B13440634
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: SULGCNKQZYGQPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-7-fluoro-3-methyl-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structural features of 5-bromo-7-fluoro-3-methyl-1-benzofuran make it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-fluoro-3-methyl-1-benzofuran typically involves the bromination and fluorination of 3-methylbenzofuran. The process can be carried out using bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of 5-bromo-7-fluoro-3-methyl-1-benzofuran may involve large-scale bromination and fluorination reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-fluoro-3-methyl-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-fluoro-3-methyl-1-benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 5-bromo-7-fluoro-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-3-methyl-1-benzofuran: Lacks the fluorine atom at position 7.

    7-Fluoro-3-methyl-1-benzofuran: Lacks the bromine atom at position 5.

    3-Methyl-1-benzofuran: Lacks both bromine and fluorine atoms.

Uniqueness

5-Bromo-7-fluoro-3-methyl-1-benzofuran is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for various applications compared to its analogs.

Eigenschaften

Molekularformel

C9H6BrFO

Molekulargewicht

229.05 g/mol

IUPAC-Name

5-bromo-7-fluoro-3-methyl-1-benzofuran

InChI

InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3

InChI-Schlüssel

SULGCNKQZYGQPV-UHFFFAOYSA-N

Kanonische SMILES

CC1=COC2=C1C=C(C=C2F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.